Cas no 1804659-71-9 (2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine)

2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- 2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine
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- インチ: 1S/C7H5Br2F2NO/c8-2-3-1-4(7(10)11)12-6(9)5(3)13/h1,7,13H,2H2
- InChIKey: VADYDSRHSZNXFC-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=C(N=C(C(F)F)C=1)Br)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024006963-1g |
2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine |
1804659-71-9 | 97% | 1g |
$1,814.40 | 2022-04-01 | |
Alichem | A024006963-500mg |
2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine |
1804659-71-9 | 97% | 500mg |
$1,058.40 | 2022-04-01 |
2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridineに関する追加情報
2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine: A Comprehensive Overview
The compound 2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine (CAS No: 1804659-71-9) is a highly specialized organic molecule with a unique structure and diverse applications in the field of organic chemistry. This compound belongs to the pyridine derivatives family, characterized by its six-membered aromatic ring with one nitrogen atom and multiple substituents that confer it with distinct chemical properties.
The molecular structure of 2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine is notable for its bromine atoms at positions 2 and 4, a hydroxyl group at position 3, and a difluoromethyl group at position 6. These substituents not only influence the compound's reactivity but also make it a valuable intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
One of the key features of this compound is its ability to undergo various nucleophilic substitutions due to the presence of bromine atoms. This property makes it an ideal substrate for Suzuki-Miyaura coupling reactions, which are widely used in the construction of biaryl compounds. The difluoromethyl group further enhances its versatility by introducing electron-withdrawing effects, which can modulate the electronic properties of the molecule for specific applications.
Recent advancements in synthetic methodology have enabled more efficient routes to prepare 2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine. For instance, researchers have developed a one-pot synthesis strategy that minimizes the number of steps and reduces waste generation, aligning with green chemistry principles. This approach involves the sequential installation of substituents on a pyridine ring using palladium-catalyzed cross-coupling reactions and fluorination techniques.
In terms of applications, this compound has shown promise in medicinal chemistry as a building block for designing heterocyclic frameworks with improved pharmacokinetic profiles. Its hydroxyl group can be readily converted into other functional groups, such as esters or ethers, enabling further functionalization. Additionally, the bromine atoms serve as excellent leaving groups, facilitating substitution reactions that are crucial for constructing complex molecular architectures.
Another area where 2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine has garnered attention is in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Recent studies have demonstrated that incorporating this compound into polymer blends can enhance their charge transport capabilities, paving the way for next-generation electronic materials.
The synthesis and characterization of this compound have been extensively documented in recent literature, with researchers employing advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity. These studies underscore the importance of rigorous characterization methods in ensuring the reliability of chemical data.
In conclusion, 2-Bromo-4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine (CAS No: 1804659-71-9) is a versatile compound with significant potential in various fields of chemistry. Its unique structure, reactivity, and functional substituents make it an invaluable tool for researchers seeking to develop novel chemical entities with tailored properties.
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